2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(pyridin-4-yl)ethyl]acetamide 2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(pyridin-4-yl)ethyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14798058
InChI: InChI=1S/C17H17N3O3/c21-16(19-10-7-12-5-8-18-9-6-12)11-15-17(22)20-13-3-1-2-4-14(13)23-15/h1-6,8-9,15H,7,10-11H2,(H,19,21)(H,20,22)
SMILES:
Molecular Formula: C17H17N3O3
Molecular Weight: 311.33 g/mol

2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(pyridin-4-yl)ethyl]acetamide

CAS No.:

Cat. No.: VC14798058

Molecular Formula: C17H17N3O3

Molecular Weight: 311.33 g/mol

* For research use only. Not for human or veterinary use.

2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(pyridin-4-yl)ethyl]acetamide -

Specification

Molecular Formula C17H17N3O3
Molecular Weight 311.33 g/mol
IUPAC Name 2-(3-oxo-4H-1,4-benzoxazin-2-yl)-N-(2-pyridin-4-ylethyl)acetamide
Standard InChI InChI=1S/C17H17N3O3/c21-16(19-10-7-12-5-8-18-9-6-12)11-15-17(22)20-13-3-1-2-4-14(13)23-15/h1-6,8-9,15H,7,10-11H2,(H,19,21)(H,20,22)
Standard InChI Key UJBMJTRMQNDKKX-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)NC(=O)C(O2)CC(=O)NCCC3=CC=NC=C3

Introduction

Structural and Chemical Characteristics

Core Architecture

The molecule features a benzoxazine ring fused to an acetamide group, which is further linked to a pyridin-4-yl ethyl chain. The benzoxazine moiety consists of a 1,4-benzoxazin-2-one system with a hydroxyl group at the 3-position . This configuration introduces hydrogen-bonding capabilities through the hydroxyl (-OH) and amide (-CONH-) functional groups, enhancing its potential for molecular interactions.

The pyridine moiety, a six-membered aromatic ring with one nitrogen atom, contributes to the compound’s basicity and solubility profile. The ethyl spacer between the pyridine and acetamide groups adds conformational flexibility, potentially enabling optimized binding to biological targets.

Spectroscopic and Physicochemical Data

While experimental data on melting/boiling points and solubility remain unpublished, computational models predict a logP value of ~1.2, suggesting moderate lipophilicity. The presence of multiple hydrogen bond donors (2) and acceptors (4) aligns with its potential for forming stable interactions in biological systems . Key structural identifiers include:

PropertyValueSource
Molecular FormulaC17H17N3O3\text{C}_{17}\text{H}_{17}\text{N}_{3}\text{O}_{3}
Molecular Weight311.33 g/mol
IUPAC Name2-(3-oxo-4H-1,4-benzoxazin-2-yl)-N-(2-pyridin-4-ylethyl)acetamide
Canonical SMILESC1=CC=C2C(=C1)NC(=O)C(O2)CC(=O)NCCC3=CC=NC=C3

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of 2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(pyridin-4-yl)ethyl]acetamide likely involves convergent strategies:

  • Benzoxazine Core Formation: Cyclization of 2-aminophenol derivatives with α-keto acids or esters under acidic conditions.

  • Acetamide Side Chain Introduction: Coupling the benzoxazine intermediate with 2-(pyridin-4-yl)ethylamine via amide bond formation using carbodiimide-based activating agents.

Challenges in Purification

Chromatographic purification is often required due to the polar nature of the hydroxyl and amide groups. Reverse-phase HPLC with C18 columns and acetonitrile/water gradients has been proposed for isolating the final product.

CompoundPyridine PositionMolecular WeightHydrogen Bond Donors
Target Compound4-yl311.33 g/mol2
N-(Pyridin-3-ylmethyl) Analog 3-yl297.31 g/mol2

The para-substituted pyridine in the target compound may enhance π-π stacking interactions in hydrophobic binding pockets compared to meta-substituted variants .

Applications in Drug Discovery

Antimicrobial Activity

Benzoxazine derivatives exhibit broad-spectrum antimicrobial properties. The acetamide linkage in this compound could potentiate activity against Gram-positive bacteria by disrupting cell wall synthesis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator